4-Iodo-1-(2-methylallyl)-1H-pyrazole
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Overview
Description
4-Iodo-1-(2-methylallyl)-1H-pyrazole is a heterocyclic organic compound that features an iodine atom and a 2-methylallyl group attached to a pyrazole ring. Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The presence of iodine and the 2-methylallyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-(2-methylallyl)-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method is the electrophilic substitution reaction where iodine is introduced to the pyrazole ring. The reaction conditions often involve the use of iodine or iodine monochloride in the presence of a strong acid like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-(2-methylallyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-(2-methylallyl)-1H-pyrazole.
Scientific Research Applications
4-Iodo-1-(2-methylallyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Iodo-1-(2-methylallyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and the 2-methylallyl group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-methylbenzene: An iodoarene with a similar iodine substitution but on a benzene ring.
4-Iodo-1-methylpyrazole: A pyrazole derivative with an iodine atom and a methyl group.
Uniqueness
4-Iodo-1-(2-methylallyl)-1H-pyrazole is unique due to the presence of both the iodine atom and the 2-methylallyl group on the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H9IN2 |
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Molecular Weight |
248.06 g/mol |
IUPAC Name |
4-iodo-1-(2-methylprop-2-enyl)pyrazole |
InChI |
InChI=1S/C7H9IN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5H,1,4H2,2H3 |
InChI Key |
JSKVCWUEVGDSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C=C(C=N1)I |
Origin of Product |
United States |
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